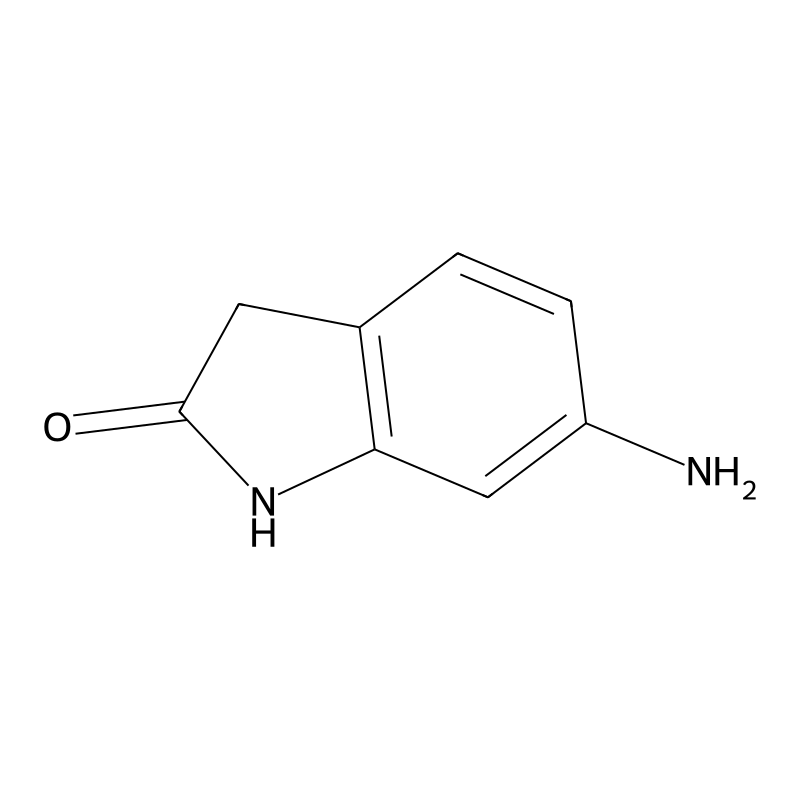6-Aminoindolin-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
-Aminoindolin-2-one can be synthesized through various methods, including:
- Reduction of isatin oxime: This method involves the reduction of isatin oxime with a reducing agent like sodium dithionite or zinc in acetic acid. Source: )
- Reaction of anthranilic acid with formamide: This method involves heating anthranilic acid with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Source: )
Potential Applications
-Aminoindolin-2-one is being investigated for its potential applications in various scientific research fields, including:
6-Aminoindolin-2-one is a heterocyclic organic compound with the molecular formula . It features an indolin-2-one core structure, which consists of a fused benzene and pyrrole ring, with an amino group at the sixth position. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that allow for diverse biological activities and interactions.
The biological activity of 6-aminoindolin-2-one has been the subject of research due to its potential therapeutic effects. It has shown promise as an enzyme inhibitor, particularly against various kinases, which are crucial in signaling pathways related to cancer and other diseases. Furthermore, studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological development .
Several synthesis methods have been developed for 6-aminoindolin-2-one:
- One-Pot Synthesis: A direct method involves the condensation of indole derivatives with isocyanates or amines under basic conditions.
- Mannich Reaction: This method utilizes formaldehyde and secondary amines to introduce the amino group while forming the indolin-2-one structure.
- Cyclization Reactions: Cyclization of appropriate precursors can lead to the formation of 6-aminoindolin-2-one through ring closure mechanisms .
6-Aminoindolin-2-one has several applications in medicinal chemistry:
- Drug Development: It serves as a scaffold for designing new pharmaceuticals targeting various diseases, particularly cancer.
- Biochemical Research: The compound is used in studies examining enzyme inhibition and signal transduction pathways.
- Synthetic Chemistry: Its reactivity allows it to be utilized in synthesizing other complex organic molecules .
Interaction studies of 6-aminoindolin-2-one reveal its ability to bind with multiple molecular targets. Research indicates that it can interact with specific enzymes and receptors, influencing their activity. For instance, its role as a kinase inhibitor suggests that it can modulate signaling pathways critical in cell proliferation and survival . These interactions are essential for understanding its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 6-aminoindolin-2-one, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Aminoindole | Indole core with amino group at position 5 | Exhibits different biological activities compared to 6-aminoindolin-2-one |
| Indolin-2-one | Lacks amino substitution | Serves as a precursor for synthesizing various derivatives |
| 7-Aminoindole | Indole core with amino group at position 7 | May have different receptor interactions compared to 6-aminoindolin-2-one |
Uniqueness of 6-Aminoindolin-2-One: Unlike its analogs, 6-aminoindolin-2-one's specific placement of the amino group significantly influences its reactivity and biological profile, making it a unique candidate for drug development and biochemical research .








